2,2'-(Ethylenediimino)-dibutyric acid

概要

説明

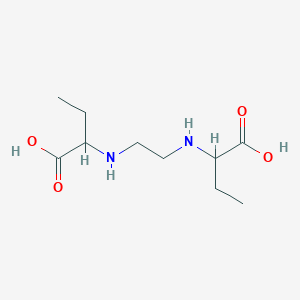

2,2'-(Ethylenediimino)-dibutyric acid (EDBA) is a dicarboxylic acid derivative formed as a metabolite of the antituberculosis drug ethambutol. Ethambutol undergoes hepatic oxidation to an aldehyde intermediate, which is subsequently converted to EDBA via decarboxylation . EDBA has been detected in urine metabolomics studies using gas chromatography-time of flight-mass spectrometry (GC-TOF-MS), highlighting its role in drug metabolism and excretion . Structurally, EDBA consists of two butyric acid moieties linked by an ethylenediimino group (N–CH₂–CH₂–N), conferring chelating properties and moderate water solubility .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethylenediimino)-dibutyric acid typically involves the reaction of ethylenediamine with butyric acid derivatives under controlled conditions. One common method includes the use of ethylenediamine and butyric anhydride in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of 2,2’-(Ethylenediimino)-dibutyric acid may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

化学反応の分析

Types of Reactions: 2,2’-(Ethylenediimino)-dibutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethylenediimino group, which can act as a nucleophile or electrophile depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 2,2’-(Ethylenediimino)-dibutyric acid, leading to the formation of corresponding carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reagents and conditions used.

科学的研究の応用

2,2’-(Ethylenediimino)-dibutyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent for metal ions.

Medicine: Research has explored its use in drug development, particularly for its potential antibacterial and anticancer properties.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups.

作用機序

The mechanism of action of 2,2’-(Ethylenediimino)-dibutyric acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The ethylenediimino group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Ethambutol (Parent Drug)

Structural Differences :

- Ethambutol: A diol with two 1-butanol groups linked by an ethylenediimino bridge (C₁₀H₂₄N₂O₂; MW 204.31) .

- EDBA: Replaces the hydroxyl groups of ethambutol with carboxylic acids (C₁₀H₁₆N₂O₄; MW 244.25) .

Functional Differences :

- Ethambutol inhibits mycobacterial cell wall synthesis, while EDBA lacks direct antimicrobial activity and is primarily an excretory metabolite .

- Ethambutol’s hydroxyl groups enhance membrane permeability, whereas EDBA’s carboxylic acids increase polarity, favoring renal excretion .

| Property | Ethambutol | EDBA |

|---|---|---|

| Molecular Formula | C₁₀H₂₄N₂O₂ | C₁₀H₁₆N₂O₄ |

| Molecular Weight | 204.31 g/mol | 244.25 g/mol |

| Solubility | Water-soluble | Moderately soluble in water |

| Biological Role | Antimicrobial | Metabolic product |

| Key Functional Groups | –OH, –NH– | –COOH, –NH– |

Diselenide Diacetic Acid and Diselenide n-Dibutyric Acid

Structural Similarities :

- Both contain dibutyric acid components but incorporate selenium (Se) instead of nitrogen in the bridging group .

Functional Contrasts :

- Diselenide compounds exhibit distinct tissue distribution profiles. For example, selenium concentrates in the lungs and kidneys, whereas EDBA is excreted renally .

- The addition of mercury to diselenide compounds alters excretion dynamics, a feature absent in EDBA .

Dibutyryl cAMP (dbcAMP) and Butyric Acid

Functional Context :

- Dibutyryl cAMP (a cyclic adenosine monophosphate analog) and butyric acid induce cell differentiation in EoL-1 leukemia cells .

Key Differences :

- Butyric acid (C₄H₈O₂) is a short-chain fatty acid, while EDBA’s larger structure includes an ethylenediamine bridge, reducing membrane permeability .

- Butyric acid at 0.5 μM induces apoptosis in EoL-1 cells, whereas EDBA’s pharmacological effects remain unstudied in this context .

Gamma,gamma'-(4,4'-Diamino-3,3'-Biphenyldioxy)dibutyric Acid

Structural Complexity :

- This compound features a biphenyl core with dibutyric acid groups, compared to EDBA’s simpler ethylenediamine-linked structure .

- Applications include use in chromogen-reactive indicators for analytical chemistry, unlike EDBA’s role in drug metabolism .

N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine

Functional Group Analysis :

生物活性

2,2'-(Ethylenediimino)-dibutyric acid (EDDBA), with the molecular formula C₁₀H₂₀N₂O₄ and CAS number 498-17-9, is a compound characterized by two butyric acid moieties linked by an ethylenediimino group. This unique structure enhances its ability to form stable complexes with metal ions and contributes to its diverse biological activities, including antimicrobial properties and potential applications in drug delivery systems.

EDDBA is known for its ability to chelate metal ions, particularly transition metals like copper and zinc. This chelation can affect its biological activity by depriving pathogens of essential nutrients, thereby exhibiting antimicrobial effects. Additionally, the compound can undergo various chemical reactions such as hydrolysis and esterification, which can further modify its biological activity.

Antimicrobial Properties

Research indicates that EDDBA exhibits notable antimicrobial activity . Its mechanism is believed to involve metal ion chelation, which can inhibit the growth of certain pathogens by limiting their access to necessary metal ions. This property has been explored in several studies:

- Study 1 : In vitro tests showed that EDDBA significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, two common bacterial pathogens.

- Study 2 : EDDBA demonstrated a dose-dependent effect on fungal strains, particularly Candida albicans, indicating potential as a fungicide.

Drug Delivery Applications

The biocompatibility of EDDBA makes it a candidate for drug delivery systems . Its ability to form stable complexes with pharmaceutical agents allows for controlled release mechanisms. This property has been explored in various research contexts:

- Case Study : A formulation involving EDDBA as a carrier for anti-cancer drugs showed enhanced bioavailability and reduced toxicity compared to conventional delivery methods.

The biological activity of EDDBA can be attributed to several mechanisms:

- Metal Ion Chelation : By binding metal ions, EDDBA can disrupt the metabolic processes of microorganisms.

- Cell Membrane Interaction : Studies suggest that EDDBA interacts with cell membranes, potentially altering permeability and leading to cell lysis in susceptible organisms.

Comparative Analysis

To better understand the unique properties of EDDBA, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethambutol | Two butyl groups linked by an ethylene bridge | Primarily used as an antibiotic |

| Diethanolamine | Two hydroxyl groups instead of carboxylic acids | Used in surfactants and emulsifiers |

| N,N'-Bis(2-hydroxyethyl)ethylenediamine | Hydroxyl groups on an ethylenediamine backbone | Used in chelation therapy |

EDDBA's combination of butyric acid moieties and the ethylenediimino linkage enhances its ability to form stable complexes while retaining significant biological activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of EDDBA's biological properties:

- Synthesis Methods : Various synthetic routes have been explored to produce EDDBA, emphasizing conditions that maximize yield and purity.

- Biological Evaluation : In vivo studies have indicated that EDDBA can enhance immune responses in animal models when used as an adjuvant in vaccinations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-(Ethylenediimino)-dibutyric acid with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between ethylenediamine and butyric acid derivatives under controlled pH and temperature. Purification via recrystallization or column chromatography is critical to isolate the compound. Structural verification should employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) and stereochemical integrity, as outlined in pharmacopeial standards for analogous compounds .

Q. How can researchers validate the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 4–9) and storing at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy and LC-MS to identify breakdown products. Stability is influenced by pH-dependent hydrolysis of the ethylenediimino group, as observed in structurally related diamine derivatives .

Q. What in vitro assays are suitable for assessing the biological activity of this compound in cell differentiation studies?

- Methodological Answer : Use human eosinophilic leukemia (EoL-1) cells, as they are a validated model for studying differentiation. Treat cells with 0.5–1.0 µM of the compound for 3–5 days and analyze maturation markers (e.g., PRG2, EPX, CCR3) via flow cytometry and RT-qPCR. Note that prolonged exposure (>5 days) may reduce viability, necessitating co-treatment with cytokines like IL-5 or GM-CSF to enhance functional maturation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in inducing eosinophil maturation versus cytotoxicity?

- Methodological Answer : Optimize exposure duration and concentration using dose-response assays. For example, 0.5 µM for 72 hours maximizes CCR3 expression while minimizing apoptosis. Combine with IL-5 supplementation to counteract cytotoxicity, as demonstrated in comparative studies with butyric acid . Statistical tools like ANOVA with post-hoc tests should validate differences in marker expression between experimental groups .

Q. What mechanistic insights explain the compound’s interaction with alcohol dehydrogenase (ADH) compared to its diol analogs (e.g., ethambutol)?

- Methodological Answer : Perform enzyme inhibition assays using recombinant ADH. Pre-incubate the enzyme with this compound and compare kinetic parameters (Km, Vmax) to ethambutol. Structural modeling (e.g., molecular docking) can reveal steric or electronic effects of the dibutyric acid moiety on ADH’s active site, as suggested by studies on ethambutol’s inhibition of ADH .

Q. What experimental designs are recommended to assess the compound’s role in lipid body formation in leukocytes?

- Methodological Answer : Use fluorescence microscopy with lipid-specific dyes (e.g., Nile Red) and co-stain with eosinophil granule markers (e.g., EPX). Combine with siRNA knockdown of key lipid metabolism genes (e.g., PLA2G7) to identify pathways modulated by the compound. Reference protocols from lipid body studies in eosinophils .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze time-dependent expression of maturation markers in differentiation assays?

- Methodological Answer : Apply mixed-effects models to account for repeated measurements across time points. Normalize RT-qPCR data to housekeeping genes (e.g., GAPDH) and use ΔΔCt methods. For flow cytometry, quantify median fluorescence intensity (MFI) and compare trends using non-linear regression (e.g., sigmoidal dose-response curves) .

Q. What bioinformatics tools are suitable for predicting cellular targets of this compound?

- Methodological Answer : Use cheminformatics platforms (e.g., SwissTargetPrediction, PubChem) to identify potential receptors based on structural similarity to known ligands. Validate predictions with competitive binding assays using radiolabeled analogs or surface plasmon resonance (SPR) .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow occupational exposure limits (OELs) for diamine derivatives. Use fume hoods for powder handling, and employ personal protective equipment (PPE) including nitrile gloves and N95 masks. Monitor airborne concentrations via workplace air sampling aligned with EN 14042 guidelines .

Q. How should researchers address ethical considerations in animal studies involving this compound?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes using power analysis and include negative controls (e.g., vehicle-treated groups). Report adverse effects (e.g., hepatotoxicity) transparently, referencing ethical frameworks from the AAPS Journal .

特性

IUPAC Name |

2-[2-(1-carboxypropylamino)ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-3-7(9(13)14)11-5-6-12-8(4-2)10(15)16/h7-8,11-12H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOPSLUNSGBASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NCCNC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964412 | |

| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-17-9 | |

| Record name | EDBA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIETHYLENE DIIMINO DIBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68E01P9UWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。